1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine is an organic compound that features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a phenylpropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluoro-4-methylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The fluorine atom and the phenyl groups play crucial roles in the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
- 3-Fluoro-4-methylphenylboronic acid
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Formylphenylboronic acid
Uniqueness: 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine is unique due to its specific structural features, such as the combination of a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack these specific substituents .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN/c1-12-7-9-14(11-15(12)17)16(18)10-8-13-5-3-2-4-6-13/h2-7,9,11,16H,8,10,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVGUTATZOUVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCC2=CC=CC=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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